molecular formula C7H16O B106462 2-Ethyl-2-methylbutan-1-ol CAS No. 18371-13-6

2-Ethyl-2-methylbutan-1-ol

Cat. No. B106462
CAS RN: 18371-13-6
M. Wt: 116.2 g/mol
InChI Key: KMWHQWJVSALJAW-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutan-1-ol is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-methylbutanol and ethyl 2-methylbutanoate are discussed, which can provide insights into the chemical family and potential properties of 2-Ethyl-2-methylbutan-1-ol. These compounds are often associated with fruity aromas and are found in various natural products, including wines and fruits like apples .

Synthesis Analysis

The synthesis of related compounds, such as 2-ethyl-1-hexanol, has been achieved through a cascade engineered synthesis from n-butanal using a trifunctional mixed metal oxide catalyst. This catalyst was created using a combustion synthesis technique, which resulted in a porous network with a narrow pore size distribution. The synthesis process was solventless and demonstrated the significant effect of molecular size on the rate of reaction and selectivity of the product .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Ethyl-2-methylbutan-1-ol has been studied using various spectroscopic methods. For instance, the vibrational assignment, HOMO-LUMO, and NBO analysis of a related compound, (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, was performed using density functional theory (DFT). This analysis included the calculation of the optimized molecular geometry, harmonic vibrational frequencies, and other properties such as the first-order hyperpolarizability and molecular electrostatic potential .

Chemical Reactions Analysis

The chemical reactions of related compounds have been explored in various contexts. For example, the metabolism of ethyl tiglate in apple fruits leads to the formation of small amounts of (R)-ethyl 2-methylbutanoate, demonstrating the transformation capabilities of natural constituents in fruits . Additionally, the peculiarities of three-component cyclization involving 3-methylbutan-2-one have been studied, showing the potential for creating complex cyclic structures under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Ethyl-2-methylbutan-1-ol have been investigated. For instance, the excess molar isobaric heat capacities of mixtures involving 2-ethylbutan-1-ol and n-hexane have been reported, indicating positive curves at all mole fractions of the alcohol . Furthermore, the enantiomers of ethyl 2-methylbutanoate have been assayed in wines, revealing the presence of the S-enantiomeric form and its impact on the olfactory threshold and aromatic nuances .

Scientific Research Applications

Physical Properties and Mixtures

  • Density, Viscosity, and Refractive Indices Measurements: Research has investigated the densities, viscosities, and refractive indices of mixtures containing 2-methylbutan-2-ol, a compound structurally similar to 2-Ethyl-2-methylbutan-1-ol. These measurements are crucial in understanding the physical properties and potential applications of such mixtures in industrial processes (H. I. and Khanlarzadeh, 2006).

Chemical Analysis and Separation Techniques

  • Stereoanalysis in Gas Chromatography: A study demonstrates the stereodifferentiation of compounds including 2-methylbutane-1-ol using multi-dimensional gas chromatography. This analytical method is vital for accurately identifying and quantifying chemical components in complex matrices (Karl, Schmarr, & Mosandl, 1991).

Biofuel Production

  • Biofuel Research: There's significant research in the field of biofuel production, particularly focusing on compounds like 2-methylpropan-1-ol (isobutanol), which shares functional similarities with 2-Ethyl-2-methylbutan-1-ol. Such studies explore engineered biochemical pathways for efficient biofuel production (Bastian et al., 2011).

Solubility and Liquid-Liquid Equilibria

  • Solubility in Ionic Liquids: Research on the solubility of various alcohols, including compounds similar to 2-Ethyl-2-methylbutan-1-ol, in ionic liquids provides insights into their applications in separation processes and chemical engineering (D. and Marciniak, 2004).
  • Vapor Liquid Equilibrium Studies: Studies on the vapor-liquid equilibrium of mixtures involving alcohols similar to 2-Ethyl-2-methylbutan-1-ol are crucial in understanding their behavior in various industrial and chemical processes (Cepeda & Urbano, 2011).

Aroma and Flavor in Food and Beverages

  • Olfactory Impact in Wines: Research on the olfactory impact of higher alcohols, including 3-methylbutan-1-ol, a compound structurally related to 2-Ethyl-2-methylbutan-1-ol, highlights their significant role in modulating the aroma and flavor profiles in beverages like wine (Cameleyre et al., 2015).

Safety And Hazards

The safety information available indicates that 2-Ethyl-2-methylbutan-1-ol is potentially hazardous. The associated pictograms are GHS02 and GHS07, indicating that it may be flammable and may cause skin irritation or serious eye irritation .

properties

IUPAC Name

2-ethyl-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-7(3,5-2)6-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWHQWJVSALJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171469
Record name 2-Ethyl-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylbutan-1-ol

CAS RN

18371-13-6
Record name 2-Ethyl-2-methyl-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18371-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIETHYL-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27VRV8TFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
E Mai, C Schneider - Chemistry–A European Journal, 2007 - Wiley Online Library
… (R)-1-(6-Bromopyridin-2-yl)-2-ethyl-2-methylbutan-1-ol: The pyridyl ketone prepared above was enantioselectively hydrogenated according to the protocol described by Kobayashi18b …
T Smyth - Journal of Computer Assisted Learning, 1987 - Wiley Online Library
This paper describes a program that allows students to undertake nomenclature tutorials in organic chemistry. The user response is evaluated according to a set of rules, based on …
Number of citations: 3 onlinelibrary.wiley.com
F Wetzel - 2004 - edoc.ub.uni-muenchen.de
Auch die Perylenfarbstoffe, die 1913 von M. Kardos entdeckt wurden14, haben sich von einem ehemals klassischen Anwendungsgebiet als Textilfarbstoffe zu einem Produkt der …
Number of citations: 1 edoc.ub.uni-muenchen.de
FT Wetzel - d-nb.info
Auch die Perylenfarbstoffe, die 1913 von M. Kardos entdeckt wurden14, haben sich von einem ehemals klassischen Anwendungsgebiet als Textilfarbstoffe zu einem Produkt der …
Number of citations: 0 d-nb.info

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